N-benzyl-2-[2-(4-chlorophenyl)sulfanylethoxy]ethanamine;oxalic acid
Overview
Description
N-benzyl-2-[2-(4-chlorophenyl)sulfanylethoxy]ethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications This compound consists of a benzyl group, a chlorophenyl group, and an ethanamine moiety, combined with oxalic acid
Scientific Research Applications
N-benzyl-2-[2-(4-chlorophenyl)sulfanylethoxy]ethanamine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2-(4-chlorophenyl)sulfanylethoxy]ethanamine;oxalic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylthiol with 2-bromoethanol to form 2-(4-chlorophenylthio)ethanol. This intermediate is then reacted with benzylamine to yield N-benzyl-2-[2-(4-chlorophenyl)sulfanylethoxy]ethanamine. Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[2-(4-chlorophenyl)sulfanylethoxy]ethanamine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Mechanism of Action
The mechanism of action of N-benzyl-2-[2-(4-chlorophenyl)sulfanylethoxy]ethanamine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4-chlorophenol: Shares the benzyl and chlorophenyl groups but lacks the ethanamine moiety.
N-benzyl-2-{2-[(4-chlorophenyl)thio]ethoxy}ethanamine: Similar structure but without the oxalic acid component.
2-Benzyl-4-chlorophenyl N-(2,6-xylyl)carbamate: Contains a carbamate group instead of the ethanamine moiety.
Uniqueness
N-benzyl-2-[2-(4-chlorophenyl)sulfanylethoxy]ethanamine;oxalic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the sulfur and oxalic acid components differentiates it from other similar compounds and contributes to its versatility in various research and industrial contexts.
Properties
IUPAC Name |
N-benzyl-2-[2-(4-chlorophenyl)sulfanylethoxy]ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNOS.C2H2O4/c18-16-6-8-17(9-7-16)21-13-12-20-11-10-19-14-15-4-2-1-3-5-15;3-1(4)2(5)6/h1-9,19H,10-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYZTYJBVROPHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOCCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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